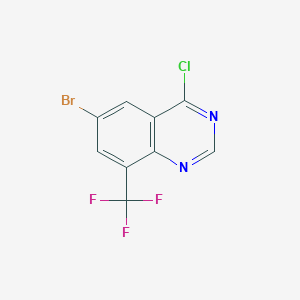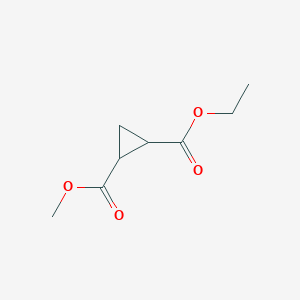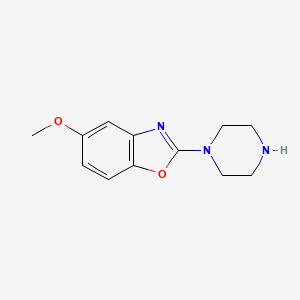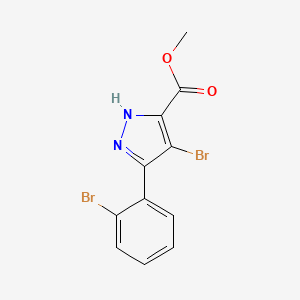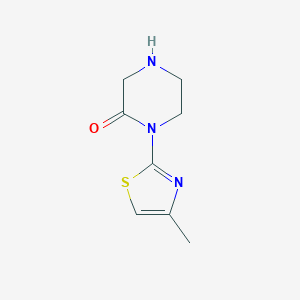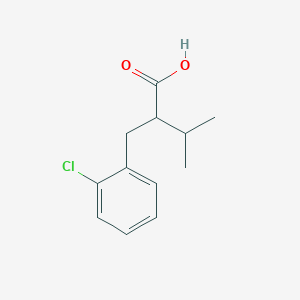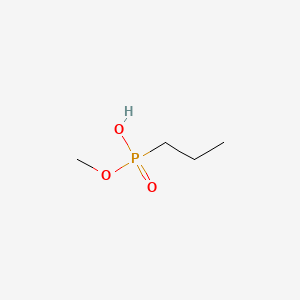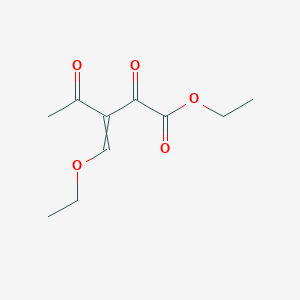
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is a chemical compound with a complex structure that includes both ester and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, ethyl ester: A simpler ester with similar applications in organic synthesis and industry.
Pentanoic acid, 3-methyl-, ethyl ester: Another ester with a methyl group, used in similar contexts.
Pentanoic acid, 3-hydroxy-, ethyl ester: Contains a hydroxyl group, offering different reactivity and applications.
Uniqueness
Pentanoic acid, 3-(ethoxymethylene)-2,4-dioxo-, ethyl ester is unique due to its combination of ester and keto functional groups, which provide a versatile platform for various chemical reactions and applications. This dual functionality makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
57397-70-3 |
|---|---|
Fórmula molecular |
C10H14O5 |
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
ethyl 3-(ethoxymethylidene)-2,4-dioxopentanoate |
InChI |
InChI=1S/C10H14O5/c1-4-14-6-8(7(3)11)9(12)10(13)15-5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
KWBSZQQDRYWNKM-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C(=O)C)C(=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


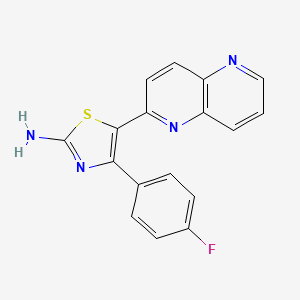
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
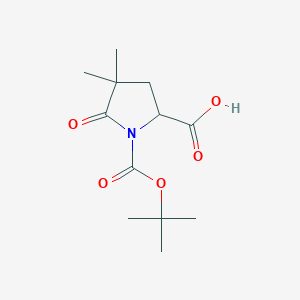
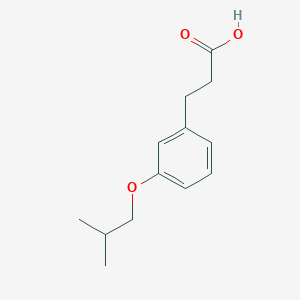
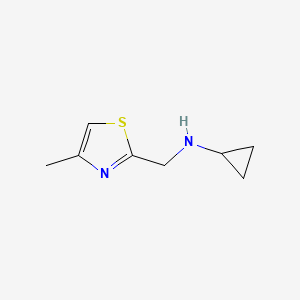
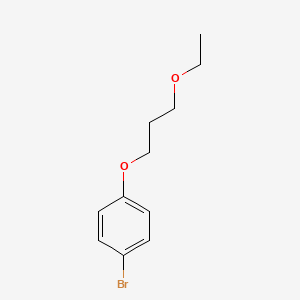
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
